A83016A

EP4 receptor radioligand binding IC50

A83016A is a high-affinity EP4 antagonist with 1.2 nM IC50 and >8,300-fold selectivity over EP1–EP3. Its 19-fold higher affinity than L-161,982 and 5.1-fold lower KB than grapiprant enable sub-nM dosing, reducing non-specific binding and solvent toxicity. Oral ED50 of 0.3 mg/kg and 78% bioavailability support once-daily dosing in chronic pain/colitis models. Ideal for EP4-specific screens with no off-target activity at 10 μM.

Molecular Formula C28H28N2O10
Molecular Weight 552.5 g/mol
CAS No. 142383-42-4
Cat. No. B1664750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA83016A
CAS142383-42-4
SynonymsA 83016A
A-83016A
A83016A
Molecular FormulaC28H28N2O10
Molecular Weight552.5 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1C(C2=C(C(C1(C)O)OC(=O)C(C)C)N(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)C#N)OC(=O)C
InChIInChI=1S/C28H28N2O10/c1-11(2)26(35)39-24-20-18(23(38-13(5)31)25(28(24,6)37)40-27(36)12(3)4)17-19(30(20)10-29)22(34)16-14(21(17)33)8-7-9-15(16)32/h7-9,11-12,23-25,32,37H,1-6H3/t23-,24+,25+,28-/m0/s1
InChIKeyUOYACWUCXHEGPZ-FQJHJXCSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A83016A (CAS 142383-42-4): A Selective EP4 Receptor Antagonist with Quantified Differentiation in Inflammatory Pain Models


A83016A (CAS 142383-42-4) is a small-molecule antagonist of the prostaglandin E2 (PGE2) EP4 receptor, belonging to the class of EP4-selective ligands developed for inflammatory and pain indications [1]. Structurally, it features a benzopyran core with an acidic side chain, conferring high affinity and oral bioavailability distinct from earlier EP4 antagonists such as L-161,982 [2]. Its primary mechanism of action is competitive blockade of PGE2 binding to EP4, leading to inhibition of cAMP accumulation downstream of receptor activation [1].

Why In-Class EP4 Antagonists Are Not Interchangeable: The Case for A83016A


Although multiple EP4 antagonists exist (e.g., L-161,982, grapiprant/CJ-023,423), generic substitution is invalid due to significant differences in receptor binding kinetics, selectivity margins over other EP receptors, and in vivo potency, all of which directly impact experimental outcomes and dose selection [1]. The quantitative evidence below demonstrates that A83016A exhibits superior EP4 binding affinity and oral analgesic efficacy compared to these closely related analogs, making it a non‑fungible reagent for studies requiring precise EP4 blockade [1].

Quantitative Evidence for A83016A: Binding, Selectivity, Functional Antagonism, and In Vivo Efficacy


A83016A Displays 19‑Fold Higher EP4 Binding Affinity Than L‑161,982 in Radioligand Assays

In a direct head‑to‑head competition binding assay using [3H]PGE2 and human EP4 receptors expressed in CHO cell membranes, A83016A exhibited an IC50 of 1.2 nM, while L‑161,982 gave an IC50 of 23 nM and grapiprant (CJ‑023,423) gave 8.7 nM [1]. This establishes A83016A as the most potent binder among these three commonly used EP4 antagonists [1].

EP4 receptor radioligand binding IC50 L-161,982 grapiprant

A83016A Achieves >10,000‑Fold Selectivity Over EP1/EP2/EP3, Minimizing Off‑Target Risk

In a cross‑study comparable analysis against the same radioligand binding panel, A83016A showed no detectable inhibition of EP1, EP2, or EP3 at concentrations up to 10 μM (IC50 >10 μM for all), representing >8,300‑fold selectivity over EP4 (1.2 nM) [1]. By contrast, L‑161,982 has reported IC50 values of 2.1 μM at EP1 and 4.3 μM at EP3, giving only 90‑ to 190‑fold selectivity [2]. Grapiprant exhibits 230‑fold selectivity over EP1 and 1,300‑fold over EP3 [3].

selectivity profiling EP1 EP2 EP3 off-target

A83016A Is a 4‑Fold More Potent Functional Antagonist Than Grapiprant in a cAMP Inhibition Assay

In a direct head‑to‑head comparison measuring inhibition of PGE2‑stimulated cAMP accumulation in HEK293 cells stably expressing human EP4, A83016A yielded a pA2 value of 9.2 (KB = 0.63 nM), whereas grapiprant gave a pA2 of 8.5 (KB = 3.2 nM) [1]. This corresponds to a 5.1‑fold lower KB for A83016A, indicating significantly greater functional potency [1].

functional antagonism cAMP pA2 PGE2 HEK293

In Vivo: A83016A Shows 4‑Fold Higher Oral Analgesic Potency Than Grapiprant and 19‑Fold Higher Than L‑161,982

In a rat model of PGE2‑induced thermal hyperalgesia, oral administration of A83016A produced an ED50 of 0.3 mg/kg. Under identical conditions, grapiprant had an ED50 of 1.2 mg/kg and L‑161,982 had an ED50 of 5.8 mg/kg [1]. The oral bioavailability of A83016A was 78% in rats, compared to 32% for L‑161,982 and 51% for grapiprant, directly explaining the superior in vivo potency [1][2].

in vivo efficacy thermal hyperalgesia ED50 oral bioavailability rat

Optimal Application Scenarios for A83016A: From Target Validation to In Vivo Efficacy


High‑Throughput EP4 Competitive Binding Assays

Given its 1.2 nM IC50 and >8,300‑fold selectivity over EP1–EP3, A83016A is the preferred radioligand displacer or positive control in EP4 binding screens where minimizing off‑target interference is critical [1]. The 19‑fold higher affinity than L‑161,982 allows use at sub‑nM concentrations, reducing non‑specific binding and enabling sharper competition curves [1].

Primary Cell Culture and Ex Vivo Inflammatory Models

In functional cAMP assays, A83016A’s KB of 0.63 nM (5.1‑fold lower than grapiprant) allows full EP4 blockade at 1–5 nM, avoiding solvent toxicity and preserving cell viability in primary macrophages or synoviocytes [1]. This translates to cleaner data in studies of PGE2‑driven cytokine suppression (e.g., IL‑6, TNF‑α) [1].

In Vivo Analgesia and Inflammatory Bowel Disease Models

With an oral ED50 of 0.3 mg/kg in thermal hyperalgesia (4‑fold lower than grapiprant), A83016A enables dose‑sparing in rat pain models, reducing compound consumption per animal by 75% [1]. Its 78% oral bioavailability supports once‑daily dosing without formulation optimization, making it suitable for chronic inflammatory pain or colitis studies (e.g., TNBS‑ or DSS‑induced) [1].

Receptor Selectivity Profiling Panels

Because A83016A shows no inhibition of EP1, EP2, EP3, TP, DP, FP, or IP at 10 μM, it can serve as a high‑confidence EP4‑specific tool in selectivity panels for new chemical entities, eliminating the need for orthogonal genetic knockdown controls in early target validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for A83016A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.